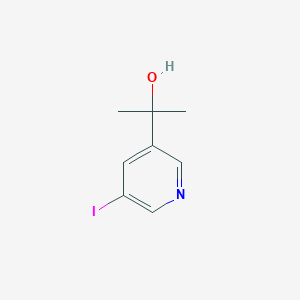
2-(5-Iodopyridin-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Iodopyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of an iodine atom at the 5-position of the pyridine ring and a hydroxyl group at the 2-position of the propan-2-ol moiety makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)propan-2-ol typically involves the iodination of a pyridine derivative followed by the introduction of the propan-2-ol group. One common method is the iodination of 3-pyridinol using iodine and a suitable oxidizing agent. The resulting 5-iodo-3-pyridinol can then be reacted with propan-2-ol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(5-Iodopyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(3-pyridyl)propan-2-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(5-iodopyridin-3-yl)propan-2-one.
Reduction: Formation of 2-(3-pyridyl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(5-Iodopyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Iodopyridin-3-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The iodine atom and hydroxyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-(Pyridin-2-yl)propan-2-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-(5-Iodopyridin-3-yl)propan-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
2-(5-iodopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10INO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3 |
InChI 键 |
TVYXAEJSGDFJHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CN=C1)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
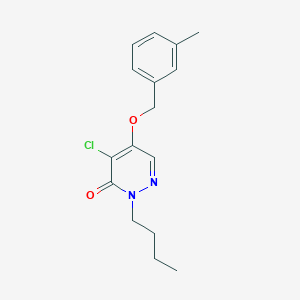
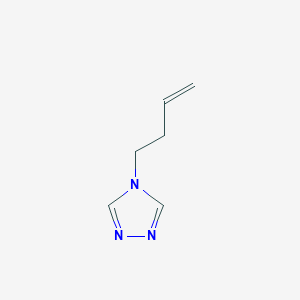
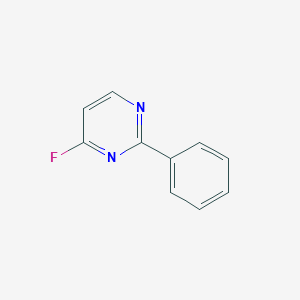
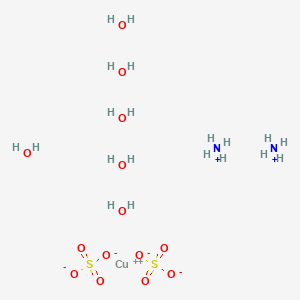
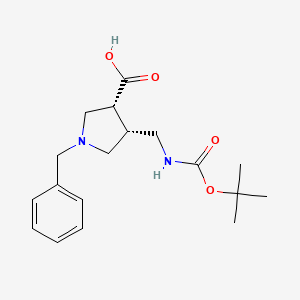
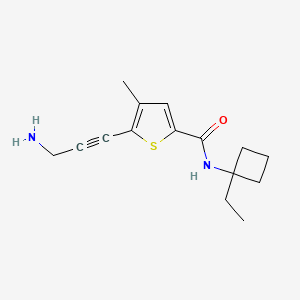

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
